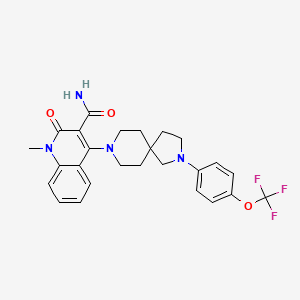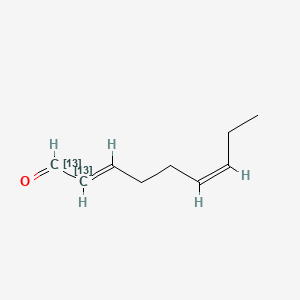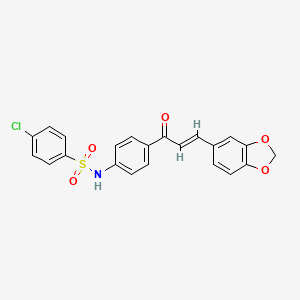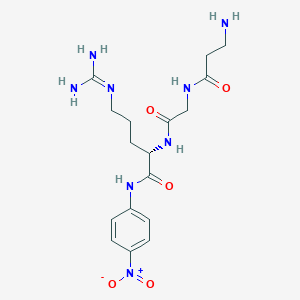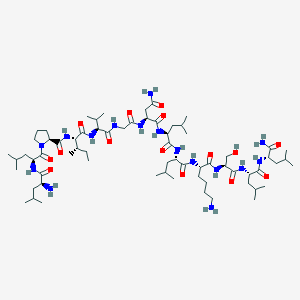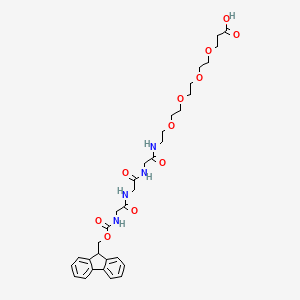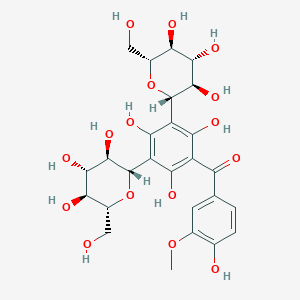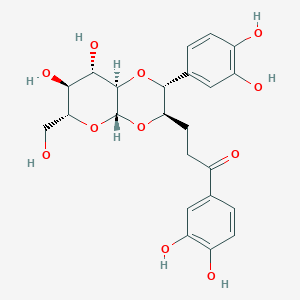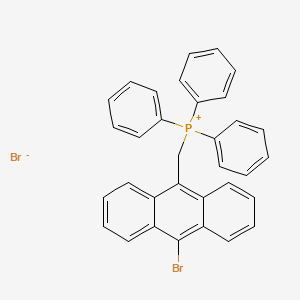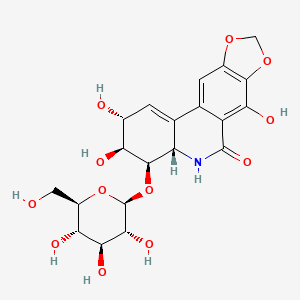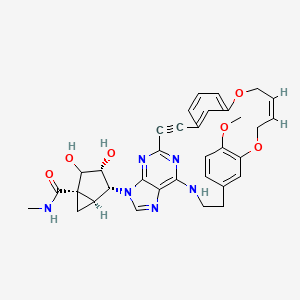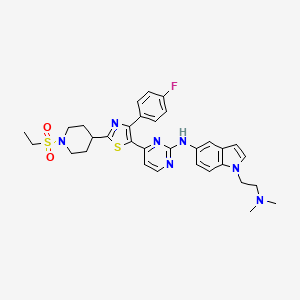
Egfr-IN-90
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-90 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound is particularly effective against EGFR mutations such as L858R, T790M, and C797S, which are commonly associated with resistance to first- and second-generation EGFR inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-90 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr-IN-90 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield quinazoline derivatives with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-90 has a wide range of scientific research applications, including:
Wirkmechanismus
Egfr-IN-90 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of tyrosine residues within the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-90 is unique compared to other EGFR inhibitors due to its high potency against multiple EGFR mutations, including L858R, T790M, and C797S. Similar compounds include:
Erlotinib: Another EGFR inhibitor with similar applications but also less effective against resistant mutations.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M mutations but may still face resistance from C797S mutations.
This compound stands out due to its broad-spectrum activity and potential to overcome resistance mechanisms that limit the efficacy of other EGFR inhibitors .
Eigenschaften
Molekularformel |
C32H36FN7O2S2 |
|---|---|
Molekulargewicht |
633.8 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-N-[4-[2-(1-ethylsulfonylpiperidin-4-yl)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]indol-5-amine |
InChI |
InChI=1S/C32H36FN7O2S2/c1-4-44(41,42)40-17-13-23(14-18-40)31-37-29(22-5-7-25(33)8-6-22)30(43-31)27-11-15-34-32(36-27)35-26-9-10-28-24(21-26)12-16-39(28)20-19-38(2)3/h5-12,15-16,21,23H,4,13-14,17-20H2,1-3H3,(H,34,35,36) |
InChI-Schlüssel |
URSAVMMLTMTCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NC(=C(S2)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5)CCN(C)C)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


